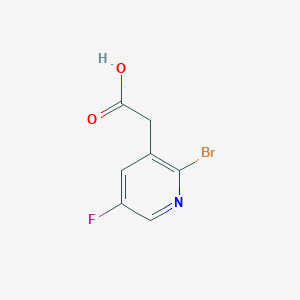

2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-bromo-5-fluoropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-7-4(2-6(11)12)1-5(9)3-10-7/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQHMSGUHXQJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285154 | |

| Record name | 2-Bromo-5-fluoro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227499-29-7 | |

| Record name | 2-Bromo-5-fluoro-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid with structurally related compounds, focusing on substituent effects, electronic properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Findings

Positional Isomerism : The bromo and fluoro substituents' positions significantly influence electronic properties. For example, 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid (Br at 6-position) may exhibit different dipole moments and hydrogen-bonding capabilities compared to the target compound (Br at 2-position) due to altered electron-withdrawing effects .

Aromatic Ring System : Phenyl-based analogs (e.g., 2-(3-Bromo-5-fluorophenyl)acetic acid) lack the pyridine ring’s nitrogen atom, which reduces hydrogen-bonding capacity but enhances membrane permeability in drug design .

Substituent Electronic Effects : Methoxy groups (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) are electron-donating, stabilizing the aromatic ring and altering acidity compared to electron-withdrawing halogens .

Biological Activity

2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid typically involves several steps, including the bromination and fluorination of pyridine derivatives. The optimized synthetic routes have been reported to yield significant quantities of the compound, enabling further biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid exhibits notable antimicrobial properties. In vitro evaluations showed that the compound is effective against a range of bacterial strains, indicating its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for various pathogens, highlighting the compound's efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid has been investigated for its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases.

The biological activity of 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid is believed to be mediated through its interaction with specific molecular targets. For instance, studies indicate that it may inhibit certain kinases involved in inflammatory signaling pathways.

Case Studies

- Study on Anti-inflammatory Activity : A recent study published in Journal of Medicinal Chemistry evaluated the compound's ability to reduce inflammation in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of this compound against resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics, suggesting a promising avenue for overcoming antibiotic resistance .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Bromo-5-fluoropyridin-3-yl)acetic acid?

Answer:

The synthesis typically involves regioselective halogenation and functionalization of pyridine derivatives. A common method includes:

Bromination : Reacting 5-fluoropyridin-3-yl acetic acid with bromine in acetic acid under controlled temperatures (25–40°C) to introduce the bromine atom at the 2-position .

Purification : Crystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the product.

Characterization : Confirmation via (e.g., δ 8.2–8.5 ppm for pyridine protons) and X-ray crystallography for structural validation .

Alternative Methods : Microwave-assisted synthesis or solvent-free conditions can reduce reaction times by 30–50% while maintaining yields >80% .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during bromination?

Answer:

Competing side reactions (e.g., over-bromination or ring degradation) can be minimized by:

- Temperature Control : Maintaining <40°C to prevent thermal decomposition .

- Catalyst Selection : Using Lewis acids (e.g., FeBr) to enhance regioselectivity .

- Solvent Screening : Acetic acid is preferred for its dual role as solvent and proton donor, reducing byproduct formation .

- Stoichiometry : Limiting bromine to 1.05 equivalents prevents di-substitution.

Validation : Monitor reaction progress via TLC or in situ FTIR to detect intermediates (e.g., bromine adducts at 550 cm) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism or solvent interactions). To resolve:

Variable-Temperature NMR : Identify conformational changes by analyzing peak splitting at −20°C to 80°C.

2D NMR (COSY, NOESY) : Map spatial correlations to confirm substituent positions .

X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to validate bond lengths/angles (e.g., C-Br = 1.89 Å) .

Example : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, X-ray confirmed the acetic acid moiety’s perpendicular orientation to the aromatic ring, resolving NMR ambiguities .

Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

Answer:

Surface Plasmon Resonance (SPR) : Measure binding kinetics () with immobilized targets (e.g., proteases) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., His residue critical for binding) .

Case Study : Analogous brominated pyridines showed IC values <10 μM against PAR-1 receptors, suggesting potential antiplatelet applications .

Advanced: How does electronic substituent effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The bromine atom’s electron-withdrawing nature (σ = +0.26) enhances oxidative addition in Pd-catalyzed couplings. Key factors:

- Catalyst System : Pd(PPh)/KCO in THF/HO achieves >90% yield .

- Substituent Effects : Fluorine at the 5-position directs coupling to the 3-position via meta-directing effects.

- Monitoring : Use (δ −115 ppm for CF coupling) to track regioselectivity .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-PDA : Quantify impurities (<0.1% threshold) using C18 columns (acetonitrile/0.1% TFA mobile phase) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values (e.g., C: 35.75%, H: 2.15%) .

- Melting Point : Sharp range (e.g., 160–162°C) indicates high crystallinity .

Advanced: How to design derivatives for enhanced bioactivity while retaining core pharmacophores?

Answer:

Bioisosteric Replacement : Substitute Br with CF to improve metabolic stability .

Scaffold Hybridization : Fuse with benzofuran moieties (e.g., from ) to enhance target affinity.

SAR Studies : Test analogs in vitro (e.g., IC shifts from 5 μM to 0.8 μM with methyl substitution at C6) .

Basic: What are structurally similar compounds and their research applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.